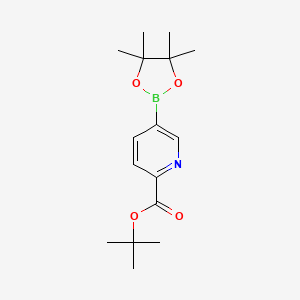

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Description

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 2027496-50-8) is a boronic ester derivative featuring a pyridine core substituted at the 5-position with a pinacol boronate group and a tert-butyl ester at the 2-position. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and agrochemicals . Its tert-butyl ester group provides steric bulk, enhancing stability during synthetic processes, while the boronate moiety facilitates efficient coupling with aryl halides . Applications include its role as a key intermediate in the synthesis of tricyclic topoisomerase inhibitors .

Properties

IUPAC Name |

tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24BNO4/c1-14(2,3)20-13(19)12-9-8-11(10-18-12)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IALBJISWTZHHAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in a mixture of 1,4-dioxane and dimethyl sulfoxide (DMSO) at 90°C for 3 hours. Key components include:

| Parameter | Specification |

|---|---|

| Catalyst | PdCl2(dppf)·CH2Cl2 (5 mol%) |

| Base | Potassium acetate (2 equiv) |

| Solvent | 1,4-Dioxane:DMSO (20:1 v/v) |

| Temperature | 90°C |

| Reaction Time | 3 hours |

| Yield | Quantitative (~100%) |

The use of DMSO as a co-solvent enhances reaction efficiency by stabilizing the palladium intermediate, while potassium acetate facilitates the transmetallation step. Post-reaction workup involves partitioning between ethyl acetate and water, followed by column chromatography to isolate the product as a near-white solid.

Alternative Metalation-Borylation Approach

A patent-described method (DE10322844A1) outlines a metalation strategy for synthesizing pyridine-2-boronic acid esters, which can be adapted for this compound.

Stepwise Synthesis

-

Metalation : Treatment of tert-butyl 5-bromopicolinate with a strong base (e.g., LDA or Grignard reagent) at -78°C generates a pyridyllithium intermediate.

-

Borylation : Quenching the organometallic species with trimethyl borate forms a borate complex.

-

Pinacol Stabilization : Reaction with pinacol in acidic media yields the stabilized boronic ester.

Comparative Analysis

While the metalation route offers a palladium-free alternative, its lower yield and operational complexity make it less favorable for industrial-scale synthesis.

Critical Evaluation of Solvent Systems

The choice of solvent significantly impacts reaction efficiency:

-

1,4-Dioxane : Provides optimal polarity for Pd-catalyzed reactions while maintaining reagent solubility.

-

DMSO : Acts as a polar aprotic co-solvent, enhancing catalyst stability and reaction rate.

-

Ether Solvents (e.g., THF): Used in metalation routes but require strict temperature control.

Scalability and Industrial Considerations

The palladium-catalyzed method demonstrates superior scalability, with reported yields exceeding 99% purity after column chromatography. Key industrial adaptations include:

-

Catalyst Recycling : PdCl2(dppf)·CH2Cl2 can be recovered via aqueous extraction, reducing costs.

-

Solvent Recovery : Dioxane-DMSO mixtures are distilled and reused in subsequent batches.

Emerging Methodologies

Recent advances in photoredox catalysis and continuous flow systems show promise for further optimizing this synthesis:

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.

Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or phenol.

Substitution: The picolinate moiety can undergo nucleophilic substitution reactions, particularly at the bromine position if it is present.

Common Reagents and Conditions

Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Alcohols and Phenols: Formed through oxidation of the boronic ester group.

Substituted Picolinates: Formed through nucleophilic substitution reactions.

Scientific Research Applications

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate has a wide range of applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Material Science: Utilized in the development of new materials with unique properties, such as polymers and nanomaterials.

Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

Biological Studies: Used in the study of enzyme mechanisms and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond. The picolinate moiety can also participate in coordination with metal centers, influencing the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ester Variants: Ethyl and Methyl Analogues

- Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 741709-57-9) and Methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS: 957065-99-5) differ only in their ester groups.

- Reactivity : The smaller ethyl and methyl esters exhibit faster reaction kinetics in cross-coupling due to reduced steric hindrance compared to the tert-butyl group .

- Stability : The tert-butyl variant demonstrates superior thermal and hydrolytic stability, attributed to the bulky ester protecting group .

- Physical Properties :

Aromatic Core Variants

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate (CAS: 905273-91-8): Features an isoindoline core instead of pyridine. This modification increases molecular weight (345.24 vs.

- tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-3-carboxylate :

Substituent Position Variants

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 736990-02-6):

Key Research Findings

- Synthetic Utility : The tert-butyl variant’s steric bulk minimizes undesired side reactions (e.g., protodeboronation) in palladium-catalyzed couplings, achieving >90% yields in optimized conditions .

- Stability : Comparative studies show the tert-butyl ester’s hydrolytic stability (t₁/₂ > 24 hours in aqueous THF) surpasses methyl/ethyl analogues (t₁/₂ < 12 hours) .

- Applications : Used in synthesizing PQR309, a brain-penetrant PI3K inhibitor, highlighting its role in medicinal chemistry .

Commercial Availability and Challenges

- Discontinuation : Several analogues, including the methyl and thiophene derivatives, are discontinued due to low demand or synthesis complexity .

- Pricing : The ethyl variant is priced at ¥321/g (CAS: 741709-57-9), while the tert-butyl variant’s cost is undisclosed but likely higher due to specialized synthesis .

Biological Activity

tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate (CAS No. 1354356-24-3) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

- Molecular Formula : C16H24BNO4

- Molecular Weight : 305.18 g/mol

- IUPAC Name : this compound

- Purity : ≥ 97%

Synthesis

The synthesis of this compound typically involves the reaction of picolinic acid derivatives with boron-containing reagents. The process may include various steps such as protection-deprotection strategies and coupling reactions to achieve the desired product with high purity .

Anticancer Properties

Recent studies have indicated that compounds containing dioxaborolane moieties exhibit significant anticancer activities. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For instance:

- Case Study 1 : A study demonstrated that derivatives of dioxaborolane effectively inhibited the growth of certain cancer cell lines by inducing apoptosis through caspase activation .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial properties:

- Case Study 2 : Research indicated that this compound showed promising antibacterial activity against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor:

- Case Study 3 : Investigations revealed that this compound inhibits certain proteases involved in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Data Table of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step processes. A common approach includes:

Borylation of picolinate derivatives : Using palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) under inert conditions. For example, coupling 5-bromopicolinic acid derivatives with B₂pin₂ in the presence of Pd(dppf)Cl₂ and KOAc in THF at 80°C .

Esterification : Protecting the carboxylic acid group with tert-butyl groups via reaction with Boc anhydride (e.g., using DMAP as a catalyst in dichloromethane) .

Critical factors :

Q. What analytical techniques are essential for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer: Key characterization methods include:

- ¹H/¹³C NMR : Confirm boronate ester integration (e.g., pinacol methyl groups at δ ~1.3 ppm) and tert-butyl protons (δ ~1.4 ppm). Discrepancies in aromatic proton shifts may arise from solvent polarity or trace impurities; use DMSO-d₆ for improved resolution .

- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₇H₂₅BNO₄⁺, expected m/z 326.1832). Discrepancies ≤2 ppm require recalibration with internal standards .

- FT-IR : B-O stretching (~1350 cm⁻¹) and ester C=O (~1720 cm⁻¹) confirm functional groups .

Q. How should researchers optimize purification protocols for this boronate ester?

Methodological Answer:

- Chromatography : Use silica gel columns with hexane/ethyl acetate (4:1 to 1:1 gradients). Boronate esters often exhibit moderate polarity, requiring careful fraction collection to avoid decomposition .

- Recrystallization : Ethanol/water mixtures (7:3) at 0°C yield crystalline products. Monitor for residual pinacol (TLC, Rf ~0.5 in hexane/EtOAc 3:1) .

- Storage : Store at –20°C under argon to prevent hydrolysis; avoid prolonged exposure to moisture .

Q. What stability concerns arise during storage, and how are they mitigated?

Methodological Answer:

- Hydrolysis : The boronate ester is sensitive to protic solvents (e.g., water, alcohols). Stability tests show <5% decomposition after 30 days in anhydrous DMSO at 4°C .

- Oxidation : Protect from light and O₂ using amber vials and argon blankets. Add stabilizers (e.g., BHT, 0.1% w/w) for long-term storage .

Advanced Research Questions

Q. How can cross-reactivity of the boronate ester in Suzuki-Miyaura couplings be systematically evaluated?

Methodological Answer:

- Substrate screening : Test coupling partners (e.g., aryl halides with varying electronic profiles) under standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C). For electron-deficient partners (e.g., 4-nitrophenyl bromide), yields may exceed 80%, while sterically hindered substrates (e.g., 2,6-dimethylbromobenzene) drop to <30% .

- Competitive experiments : Co-react with equimolar mixtures of aryl halides to assess selectivity. LC-MS tracking identifies dominant products .

Q. What mechanistic insights explain contradictory reports on catalytic efficiency in cross-coupling reactions?

Methodological Answer: Discrepancies often stem from:

- Pre-catalyst activation : Pd⁰ vs. Pd²⁺ species (e.g., Pd(OAc)₂ vs. Pd(dba)₂) alter reaction pathways. In situ XAS studies reveal Pd nanoparticle formation in some conditions, reducing catalytic turnover .

- Solvent effects : Polar aprotic solvents (DMF) accelerate oxidative addition but may deactivate boronate esters via adduct formation. Kinetic studies using ¹⁹F NMR (for fluorinated substrates) clarify rate-limiting steps .

Q. How can researchers resolve conflicting solubility data in different solvent systems?

Methodological Answer:

- Phase-solubility diagrams : Measure solubility in DMSO, THF, and EtOAc at 25°C using UV-Vis (λ = 260 nm). For example, solubility in DMSO is ~50 mg/mL, while in THF, it drops to ~15 mg/mL due to weaker dipole interactions .

- Molecular dynamics simulations : Predict solvation free energy differences (e.g., COSMO-RS models) to rationalize experimental discrepancies .

Q. What strategies address low reactivity in aqueous Suzuki-Miyaura couplings?

Methodological Answer:

- Micellar catalysis : Use TPGS-750-M (a biodegradable surfactant) to enhance solubility in water. Reported yields improve from 40% (pure H₂O) to 65% (2% TPGS) .

- pH optimization : Adjust to pH 9–10 with NaHCO₃ to stabilize boronate intermediates while avoiding ester hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.